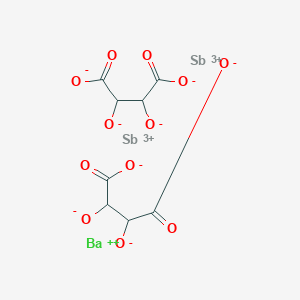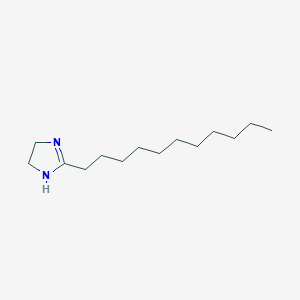
2-Undecylimidazoline
概要
説明
Synthesis Analysis
While specific synthesis methods for 2-Undecylimidazoline were not found in the search results, imidazolines, in general, are an important class of compounds found in numerous natural and pharmaceutical products . They are also used as intermediates in the synthesis of organic molecules . Over the past decade, there has been an increase in interest in developing new methods to synthesize these imidazoline analogs .Molecular Structure Analysis
The molecular structure of 2-Undecylimidazoline consists of 14 carbon atoms, 28 hydrogen atoms, and 2 nitrogen atoms . The InChI string representation of its structure isInChI=1S/C14H28N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h2-13H2,1H3, (H,15,16) . The compound has a complexity of 187 and contains 16 heavy atoms . Physical And Chemical Properties Analysis
2-Undecylimidazoline has a density of 0.9±0.1 g/cm³ . Its boiling point is 354.3±11.0 °C at 760 mmHg . The compound has a molar refractivity of 70.4±0.5 cm³ . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 10 freely rotating bonds . The polar surface area of 2-Undecylimidazoline is 24 Ų .科学的研究の応用
Anti-Corrosion and Anti-Biofouling Dual-Function Self-Healing Coating
2-Undecylimidazoline (ULM) has been used as a corrosion inhibitor and anti-biofouling dual-functional agent in the construction of self-healing coatings. It is loaded on the natural container attapulgite (ATP) and integrated into the coating matrix. This coating has shown high healing efficiency and long-term corrosion resistance. The self-healing time of ULM@ATP reinforced oil coating was 4 s at least in the air and up to 30 s in the 1 M HCl solution .
Enhancement of Corrosion Resistance
ULM@ATP can significantly enhance the corrosion resistance of the self-healing coating, with the best effect achieved when the content of ULM@ATP was 5 wt.%. The impedance modulus of ULM@ATP-2 still reached 1.62 × 10^8 Ω cm^2 after 480 immersion in 3.5 wt.% NaCl solution, which is 3 orders of magnitude higher than pure Oil coating (2.17 × 10^5 Ω cm^2) .
Inhibition of Metal Corrosion
The restructure of the ATP network and the release of ULM could largely inhibit the corrosion of metal .
Anti-Biofouling
The surface coverage of adhered chlorella decreased by 96.88% due to the anti-biofouling property of the coating .
High Environmental Suitability
The self-healing performances of the composite coating in strong acid and base solutions exhibited high environmental suitability .
Wide Application Under More Service Environments
The rapid response self-healing coating possessed anti-biofouling and active self-healing functions and showed wide application under more service environments .
将来の方向性
作用機序
Target of Action
2-Undecylimidazoline (ULM) is a derivative of imidazoline, a class of compounds known to interact with alpha-2 adrenergic and imidazoline receptors . These receptors play a crucial role in various physiological processes, including the regulation of blood pressure and sedation.
Mode of Action
It’s known that imidazolines like ulm can act as agonists at their target receptors, triggering a response when they bind . This interaction can lead to various changes in cellular activity, depending on the specific receptor and cell type involved.
Result of Action
The molecular and cellular effects of ULM’s action depend on its specific targets and the tissues in which these targets are expressed. For instance, if ULM acts on alpha-2 adrenergic receptors in the heart, it could potentially decrease heart rate and blood pressure .
Action Environment
The action, efficacy, and stability of ULM can be influenced by various environmental factors. For example, in marine environments, ULM has been used as a corrosion inhibitor and anti-biofouling agent in self-healing coatings . The compound is loaded onto a natural material, attapulgite (ATP), and integrated into the coating matrix. The self-healing time of ULM@ATP reinforced oil coating was at least 4 seconds in the air and up to 30 seconds in a 1 M HCl solution .
特性
IUPAC Name |
2-undecyl-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h2-13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHUDZKKDCTQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908971 | |
| Record name | 2-Undecyl-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Undecylimidazoline | |
CAS RN |
10443-61-5, 29249-55-6 | |
| Record name | 2-Imidazoline, 2-undecyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Undecyl-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Undecylimidazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Undecylimidazoline contribute to the self-healing properties of the coating?
A1: While the provided abstract doesn't delve into the specific mechanism of 2-Undecylimidazoline's contribution to self-healing, it suggests its role as an active agent within the coating. [] Further research is needed to understand precisely how 2-Undecylimidazoline interacts with the attapulgite carrier and contributes to the coating's ability to repair itself upon damage. This could involve investigating its potential to form a protective layer, react with corrosive agents, or promote the release of other active compounds.
Q2: What are the potential advantages of using attapulgite as a carrier for 2-Undecylimidazoline in this specific application?
A2: The research highlights the use of attapulgite, a natural clay mineral, as a carrier for 2-Undecylimidazoline. [] This suggests potential advantages related to attapulgite's properties, such as:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

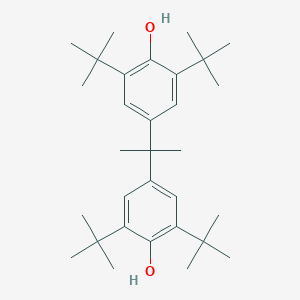
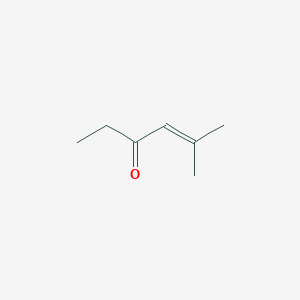
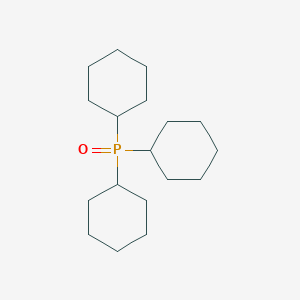
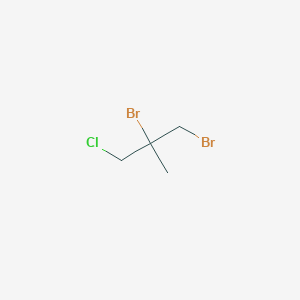







![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)

